2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline
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Overview
Description
2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromo-6-chloropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyridine Derivative: The azetidine ring is then reacted with 3-bromo-6-chloropyridine under conditions that facilitate nucleophilic substitution.
Coupling with Quinoline: The final step involves coupling the substituted azetidine with quinoline, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine substituent.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Uniqueness
2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a substituted pyridine group
Properties
Molecular Formula |
C17H13BrClN3O |
---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2-[3-(3-bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H13BrClN3O/c18-13-6-7-15(19)21-17(13)23-12-9-22(10-12)16-8-5-11-3-1-2-4-14(11)20-16/h1-8,12H,9-10H2 |
InChI Key |
QRAAHESVJNFGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=CC(=N4)Cl)Br |
Origin of Product |
United States |
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